3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile
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Overview
Description
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile is an organic compound with the molecular formula C7H8N4S and a molecular weight of 180.23 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of amino groups and a nitrile group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile typically involves the reaction of appropriate thiazole derivatives with nitrile-containing compounds under controlled conditions. One common method involves the condensation of 2-amino-1,3-thiazole with acrylonitrile in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-thiazole: A simpler thiazole derivative with similar reactivity.
3-amino-2-(2-amino-1,3-thiazol-4-yl)propanoic acid: A structurally related compound with an additional carboxyl group.
Uniqueness
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile is unique due to its combination of amino and nitrile groups, which confer distinct reactivity and potential biological activities. Its ability to participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H8N4S |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-amino-2-(2-amino-1,3-thiazol-4-yl)but-2-enenitrile |
InChI |
InChI=1S/C7H8N4S/c1-4(9)5(2-8)6-3-12-7(10)11-6/h3H,9H2,1H3,(H2,10,11) |
InChI Key |
NGTNUCOMPUMJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C1=CSC(=N1)N)N |
Origin of Product |
United States |
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